molecular formula C18H20N2O4 B4983396 N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide

N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide

Cat. No.: B4983396
M. Wt: 328.4 g/mol
InChI Key: YUAAYEGQOYENCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is an organic compound characterized by its complex structure, which includes both nitro and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide typically involves a multi-step process:

    Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce the nitro group, forming 4-methyl-2-nitrophenol.

    Etherification: The nitrophenol is then reacted with 4-bromobutanol in the presence of a base such as potassium carbonate to form 4-(4-methyl-2-nitrophenoxy)butanol.

    Amidation: Finally, the butanol derivative is converted to the butanamide through a reaction with an appropriate amine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and large-scale coupling reactions for the amidation step, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions, where the phenoxide ion acts as a leaving group.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder, hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Reduction: N-(4-methyl-2-aminophenyl)-4-(4-methylphenoxy)butanamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is used as a precursor for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. The nitro and amide groups are known to interact with biological targets, potentially leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for creating polymers with specific properties.

Mechanism of Action

The mechanism by which N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide bond provides stability and specificity in binding to proteins or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-4-(4-methylphenoxy)butanamide: Similar structure but lacks the methyl group on the nitrophenyl ring.

    N-(4-methylphenyl)-4-(4-methylphenoxy)butanamide: Similar structure but lacks the nitro group.

Uniqueness

N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-13-5-8-15(9-6-13)24-11-3-4-18(21)19-16-10-7-14(2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAAYEGQOYENCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.